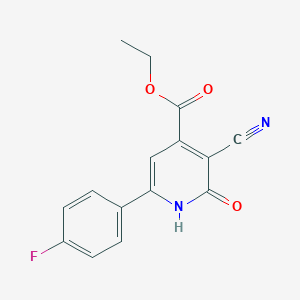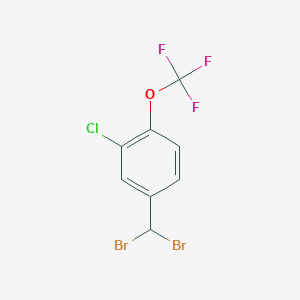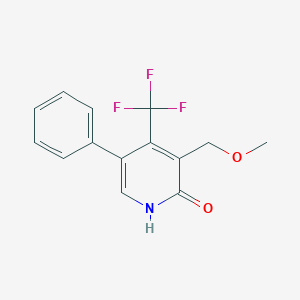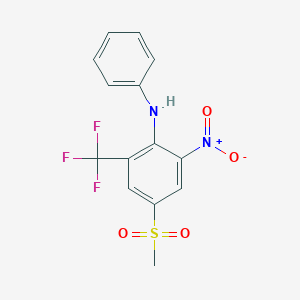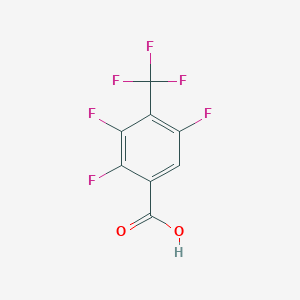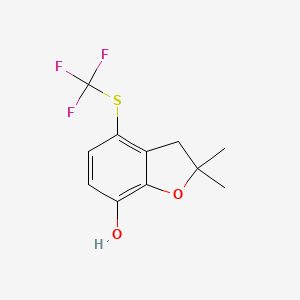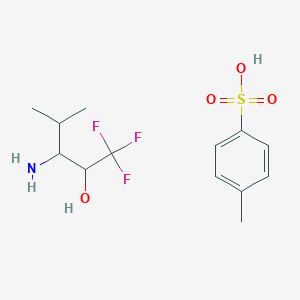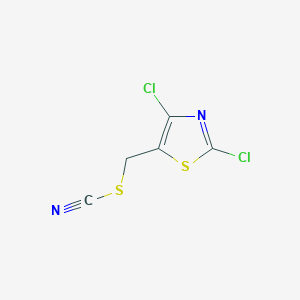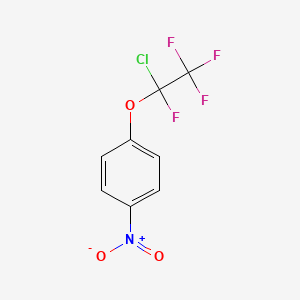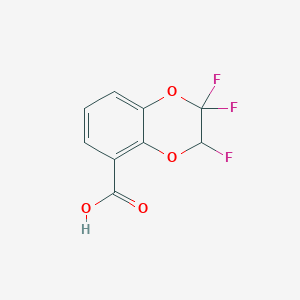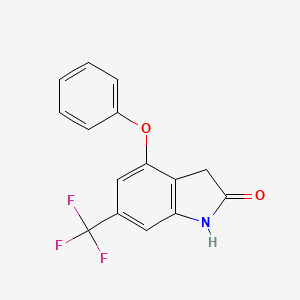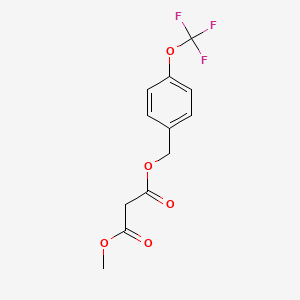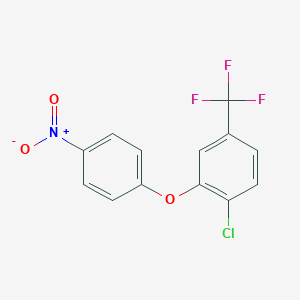
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether is an organic compound that features both chloro and trifluoromethyl substituents on a phenyl ring, as well as a nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether typically involves the following steps:
Nucleophilic Aromatic Substitution (SNAr): The reaction between 2-chloro-5-(trifluoromethyl)phenol and 4-nitrophenyl ether can be carried out under basic conditions. Common bases used include potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalytic Coupling Reactions: Suzuki-Miyaura coupling reactions can also be employed, using palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation Reactions: The phenyl ether moiety can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Reduction: Hydrogen gas with Pd/C, iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of various substituted phenyl ethers.
Reduction: Formation of 2-chloro-5-(trifluoromethyl)phenyl 4-aminophenyl ether.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether has several applications in scientific research:
Chemistry: Used as
Properties
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHAVLXQHTMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
